molecular formula C12H10N2O2S3 B11462047 (5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11462047
M. Wt: 310.4 g/mol
InChI Key: LMWHWYDHFPFBDM-LUAWRHEFSA-N
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Description

(5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both benzothiazole and thiazolidinone moieties, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 5-methoxy-3-methyl-1,3-benzothiazol-2-amine with a suitable thiazolidinone precursor. The reaction is usually carried out under reflux conditions in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated reagents, base catalysts, organic solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a valuable tool for understanding cellular processes and developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure and biological activity make it a promising candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one: Unique for its combination of benzothiazole and thiazolidinone moieties.

    (5Z)-5-(5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one: Lacks the methyl group, leading to different biological activity.

    (5Z)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one: Lacks the methoxy group, affecting its chemical reactivity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H10N2O2S3

Molecular Weight

310.4 g/mol

IUPAC Name

(5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H10N2O2S3/c1-14-7-5-6(16-2)3-4-8(7)18-11(14)9-10(15)13-12(17)19-9/h3-5H,1-2H3,(H,13,15,17)/b11-9-

InChI Key

LMWHWYDHFPFBDM-LUAWRHEFSA-N

Isomeric SMILES

CN\1C2=C(C=CC(=C2)OC)S/C1=C\3/C(=O)NC(=S)S3

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)SC1=C3C(=O)NC(=S)S3

Origin of Product

United States

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